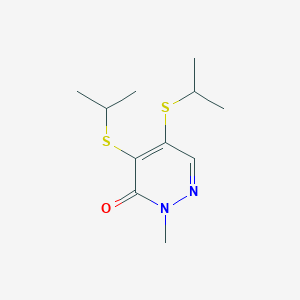![molecular formula C21H16ClN3O3 B5461049 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole](/img/structure/B5461049.png)
1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole, also known as CMI, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
作用机制
The mechanism of action of 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Additionally, 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole has been shown to have a variety of biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. It has been shown to inhibit the growth and proliferation of cancer cells in vitro, and to protect against oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole in lab experiments is that it has been shown to have potent anti-cancer and neuroprotective properties, making it a promising candidate for further research in these areas. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways or enzymes.
未来方向
There are several future directions for research on 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole. One area of interest is in the development of 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole-based therapies for cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole, which may lead to the development of more targeted and effective treatments. Finally, research is needed to explore the potential side effects and toxicity of 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole, which will be important for determining its safety and efficacy in clinical trials.
In conclusion, 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole is a synthetic compound that has been studied for its potential applications in scientific research. It has been shown to have anti-cancer and neuroprotective properties, and its mechanism of action is thought to involve the inhibition of certain enzymes and signaling pathways. While there are limitations to its use in lab experiments, 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole shows promise as a candidate for further research in cancer and neurodegenerative diseases.
合成方法
The synthesis of 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole involves the reaction of 2-chlorobenzyl bromide with 3-methyl-4-nitro-5-isoxazole carboxaldehyde in the presence of sodium hydride, followed by the addition of indole-3-acetaldehyde and a palladium catalyst. This reaction results in the formation of 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole, which can be purified using chromatography techniques.
科学研究应用
1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro. Additionally, 1-(2-chlorobenzyl)-3-[2-(3-methyl-4-nitro-5-isoxazolyl)vinyl]-1H-indole has been studied for its potential as a neuroprotective agent, with research showing that it can protect against oxidative stress and inflammation in the brain.
属性
IUPAC Name |
5-[(Z)-2-[1-[(2-chlorophenyl)methyl]indol-3-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O3/c1-14-21(25(26)27)20(28-23-14)11-10-15-12-24(19-9-5-3-7-17(15)19)13-16-6-2-4-8-18(16)22/h2-12H,13H2,1H3/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHQEZXYMGHFFB-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1[N+](=O)[O-])C=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1[N+](=O)[O-])/C=C\C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(hydroxymethyl)-3-(2-methylbenzyl)piperidin-1-yl]isonicotinonitrile](/img/structure/B5460975.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B5460983.png)

![2-{2-[acetyl(phenyl)amino]vinyl}-1,3-diethyl-5-methoxy-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5461001.png)
![8-chloro-2-{[(3R*,4R*)-3-hydroxy-4-(hydroxymethyl)-1-piperidinyl]methyl}-4(1H)-quinolinone](/img/structure/B5461008.png)
![4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5461010.png)
![5-[4-(4-morpholinyl)benzylidene]-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5461015.png)
![3-[(dimethylamino)methyl]-1-{2-[(4-methylphenoxy)methyl]-3-furoyl}-3-pyrrolidinol](/img/structure/B5461021.png)
![7-(1,3-benzodioxol-5-yl)-3-(3-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5461027.png)
![3-{[(5-chloro-2,4-dimethoxyphenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5461033.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-(tetrahydrofuran-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B5461040.png)
![6-[(diethylamino)methyl]-N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5461044.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5461048.png)
![6-{2-[2-(benzyloxy)-4-(diethylamino)phenyl]vinyl}-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5461052.png)